1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluoropyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
- 2-Fluoropyridin-3-amine
- 1-(3-Fluoropyridin-2-yl)ethan-1-amine
Comparison: Compared to similar compounds, 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9Cl2FN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-3-11-7(8)6(5)9;/h2-4H,10H2,1H3;1H |
InChI Key |
NRBGRPKLWCJCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=C1)Cl)F)N.Cl |
Origin of Product |
United States |
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